2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

Overview

Description

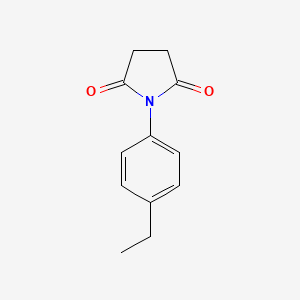

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, also known as N-ethylsuccinimide, is a heterocyclic organic compound. It belongs to the class of pyrrolidinediones, which are characterized by a five-membered ring containing two carbonyl groups at positions 2 and 5. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- typically involves the reaction of succinic anhydride with an appropriate amine, such as 4-ethylphenylamine. The reaction is usually carried out in the presence of a dehydrating agent like acetic anhydride or phosphorus oxychloride to facilitate the formation of the imide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticonvulsant and anti-inflammatory properties.

Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that disrupt normal enzyme function .

Comparison with Similar Compounds

Similar Compounds

2,5-Pyrrolidinedione, 1-methyl-:

2,5-Pyrrolidinedione, 1-ethyl-: Another derivative with distinct applications and reactivity.

Pyrrolidine-2-one: A related compound with a single carbonyl group, used in different contexts .

Uniqueness

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-ethylphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- (CAS No. 72601-54-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,5-pyrrolidinedione, 1-(4-ethylphenyl)- features a pyrrolidine ring with a carbonyl group at positions 2 and 5 and an ethylphenyl substituent at position 1. This structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antidepressant Effects : Some derivatives have shown affinity for serotonin receptors, suggesting potential antidepressant properties.

- Anticancer Activity : Studies have indicated that pyrrolidine derivatives can inhibit tumor growth in certain cancer models.

- Enzyme Inhibition : Compounds in this class may act as inhibitors for various enzymes involved in metabolic pathways.

The biological activity of 2,5-pyrrolidinedione, 1-(4-ethylphenyl)- is believed to stem from its ability to interact with specific receptors and enzymes:

- Serotonin Receptors : Similar compounds have been shown to bind to serotonin receptors (5-HT1A), which are implicated in mood regulation .

- Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) : Some studies suggest that pyrrolidine derivatives can inhibit ENPP1, affecting nucleotide metabolism and potentially influencing cancer cell proliferation .

Case Studies

-

Antidepressant Activity : A study synthesized several pyrrolidine derivatives and evaluated their activity on the serotonin transporter (SERT) and 5-HT1A receptor. Compounds were found to exhibit significant binding affinities, indicating potential for further development as antidepressants .

Compound IC50 (nM) Biological Target Compound 15 25.0 5-HT1A Receptor Compound 18 30.0 SERT Compound 19 40.0 D2L Receptor - Anticancer Efficacy : In vivo studies using a syngeneic mouse model demonstrated that certain pyrrolidine derivatives significantly suppressed tumor growth without causing weight loss in treated mice. The mechanism was linked to the modulation of immune responses via STING activation .

- Enzyme Inhibition Studies : A series of experiments assessed the inhibitory effects of various pyrrolidine derivatives on ENPP1. The findings indicated that certain modifications to the structure enhanced potency against this enzyme, which plays a role in cancer progression .

Properties

IUPAC Name |

1-(4-ethylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLYSUSELYDIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876794 | |

| Record name | P-ETHYL-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72601-54-8 | |

| Record name | 1-(4-Ethylphenyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72601-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-ETHYL-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.